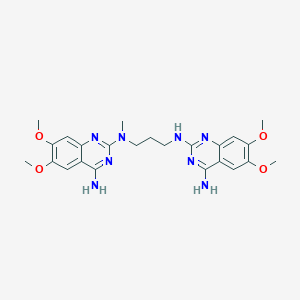
N-Des-tetrahydrofuranN-(6,7-Dimethoxy-4,4a-dihydroquinazolin-4-amine)Alfuzosin
Overview
Description
N-Des-tetrahydrofuranN-(6,7-Dimethoxy-4,4a-dihydroquinazolin-4-amine)Alfuzosin is a chemical compound identified by the CAS number 928780-95-4. It is an intermediate in the synthesis of Alfuzosin, a medication used to treat benign prostatic hyperplasia (BPH). This compound is characterized by its complex molecular structure, which includes a quinazoline core with dimethoxy substitutions and a tetrahydrofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Des-tetrahydrofuranN-(6,7-Dimethoxy-4,4a-dihydroquinazolin-4-amine)Alfuzosin involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazoline Core: This is typically achieved through the condensation of appropriate aniline derivatives with formamide or formic acid under acidic conditions.
Dimethoxy Substitution:
Tetrahydrofuran Ring Formation: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring, often using acid or base catalysis.
Final Coupling: The final step involves coupling the tetrahydrofuran ring with the quinazoline core under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of Reaction Conditions: Using high-throughput screening to identify the most efficient catalysts and solvents.
Process Intensification: Implementing continuous flow reactors to enhance reaction rates and yields.
Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-Des-tetrahydrofuranN-(6,7-Dimethoxy-4,4a-dihydroquinazolin-4-amine)Alfuzosin undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: The methoxy groups and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.
Scientific Research Applications
N-Des-tetrahydrofuranN-(6,7-Dimethoxy-4,4a-dihydroquinazolin-4-amine)Alfuzosin has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its role in the synthesis of Alfuzosin, a drug used to treat BPH.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of N-Des-tetrahydrofuranN-(6,7-Dimethoxy-4,4a-dihydroquinazolin-4-amine)Alfuzosin involves its interaction with specific molecular targets. In the context of Alfuzosin synthesis, it acts as a precursor that undergoes further chemical transformations to yield the active pharmaceutical ingredient. The molecular targets and pathways involved in these transformations include:
Enzymatic Catalysis: Enzymes may catalyze specific steps in the synthesis.
Chemical Catalysis: Chemical catalysts facilitate the formation of key intermediates.
Comparison with Similar Compounds
N-Des-tetrahydrofuranN-(6,7-Dimethoxy-4,4a-dihydroquinazolin-4-amine)Alfuzosin can be compared with other similar compounds, such as:
Quinazoline Derivatives: These compounds share the quinazoline core but differ in their substituents and functional groups.
Tetrahydrofuran Derivatives: Compounds with a tetrahydrofuran ring but different core structures.
Alfuzosin Intermediates: Other intermediates used in the synthesis of Alfuzosin, which may have different substituents or ring structures.
The uniqueness of this compound lies in its specific combination of functional groups and its role as a key intermediate in the synthesis of Alfuzosin.
Properties
IUPAC Name |
2-N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]-6,7-dimethoxyquinazoline-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N8O4/c1-32(24-29-16-12-20(36-5)18(34-3)10-14(16)22(26)31-24)8-6-7-27-23-28-15-11-19(35-4)17(33-2)9-13(15)21(25)30-23/h9-12H,6-8H2,1-5H3,(H2,26,29,31)(H3,25,27,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKUOLRGTZEHMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC1=NC2=CC(=C(C=C2C(=N1)N)OC)OC)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928780-95-4 | |
| Record name | 2,4-Quinazolinediamine, N2-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)amino)propyl)-6,7-dimethoxy-N2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928780954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N2-(3-((4-AMINO-6,7-DIMETHOXYQUINAZOLIN-2-YL)AMINO)PROPYL)-6,7-DIMETHOXY-N2-METHYLQUINAZOLINE-2,4-DIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/251QM8XD13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




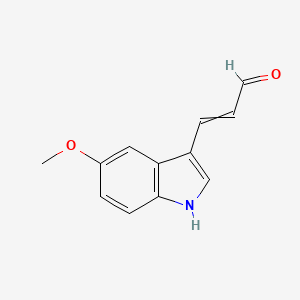


![Ethyl 3-[(1E)-3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B3332845.png)
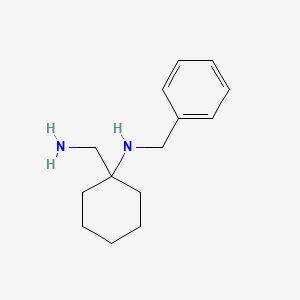
![tert-Butyl (1S,3aR,6aS)-2-((S)-2-amino-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B3332860.png)
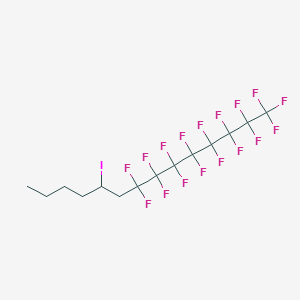
-1,2-cyclohexanediamine](/img/structure/B3332892.png)
![Ethyl 1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B3332904.png)
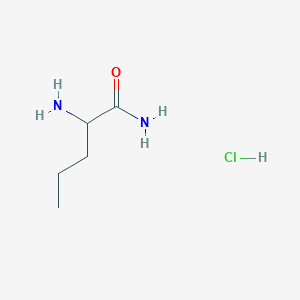
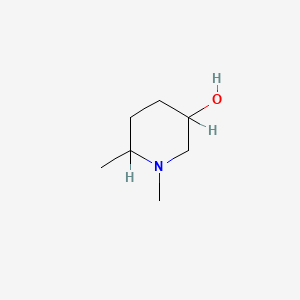
![1-[4-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenyl]ethanone](/img/structure/B3332919.png)
